Cas no 262-50-0 (Naphth[2,3-b]oxepin(8CI,9CI))
Naphth[2,3-b]oxepin(8CI,9CI) structure
Product Name:Naphth[2,3-b]oxepin(8CI,9CI)
Naphth[2,3-b]oxepin(8CI,9CI) Chemical and Physical Properties
Names and Identifiers
-
- Naphth[2,3-b]oxepin(8CI,9CI)
- 1-(1,3-benzodioxol-5-yl)methanamine
- piperonyl-amine
- 1,3-Benzodioxol-5-ylmhylamine
- FT-0634403
- benzo[d][1,3]dioxol-5-ylmethaneamine
- 2HC7X6T2RR
- MFCD00005840
- SB13499
- 1,3-Benzodioxol-5-ylmethanamine
- benzo[d][1,3]dioxol-5-ylmethanamine
- 1 ,3-benzodioxol-5-ylmethylamine
- 5-(Aminomethyl)-1,3-benzodioxole
- (1,3-benzodioxol-5-ylmethyl)amine
- Piperonylamine, 97%
- SDCCGMLS-0065921.P001
- AKOS000119060
- 1,3-benzodioxol-5-ylmethylamine
- 2h-1,3-benzodioxol-5-ylmethylamine
- (2H-1,3-benzodioxol-5-yl)methanamine
- 2620-50-0
- P1057
- SCHEMBL57649
- 1,3-Benzodioxol-5-ylmethanamine #
- SY035065
- Piperonylamine
- Z104472420
- benzo[1,3]dioxol-5-ylmethyl amine
- FS-1191
- MR1
- 3,4-methylenedioxybenzyl amine
- BCP20906
- SCHEMBL11082938
- InChI=1/C8H9NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5,9H2
- NSC75851
- NSC 75851
- (benzo[1,3]dioxol-5-ylmethyl)amine
- NS00028048
- STR02208
- ZILSBZLQGRBMOR-UHFFFAOYSA-
- DTXSID00180836
- 3,4-(methylenedioxy)-benzylamine
- EINECS 220-056-1
- (1,3-dioxaindan-5-yl)methanamine
- 3,4-Methylenedioxybenzylamine
- NSC-75851
- 1,3-Benzodioxole-5-methanamine
- 3,4-METHYLENEDIOXY BENZYLAMINE
- Benzo-1,3-dioxole-5-methylamine
- 262-50-0
- CS-W016315
- J-503863
- Q27463473
- (1,3-Benzodioxol-5-yl)methylamine
- BDBM626070
- 3,4-methylenedioxy-benzylamine
- 3,4-(Methylenedioxy)benzylamine
- EN300-19047
- c-benzo[1,3]dioxol-5-yl-methylamine
- benzo[d]-[1,3]dioxol-5-ylmethanamine
- benzo[d][1,3]dioxol-5-ylmethylamine
- F2190-0391
- piperonyl amine
- (1,3-dioxaindan-5-yl)methylamine
-
- Inchi: 1S/C8H9NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5,9H2
- InChI Key: ZILSBZLQGRBMOR-UHFFFAOYSA-N
- SMILES: O1COC2C=CC(CN)=CC1=2
Computed Properties
- Exact Mass: 194.0732
- Monoisotopic Mass: 151.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 44.5Ų
Experimental Properties
- PSA: 13.14
Naphth[2,3-b]oxepin(8CI,9CI) Related Literature
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Satya Prakash Shukla,D. Gomika Udugamasooriya Med. Chem. Commun. 2017 8 2208
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2. Ligand controlled switchable selectivity in ruthenium catalyzed aerobic oxidation of primary aminesRitwika Ray,Shubhadeep Chandra,Vishal Yadav,Prasenjit Mondal,Debabrata Maiti,Goutam Kumar Lahiri Chem. Commun. 2017 53 4006
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Celso Quintero,Mauricio Valderrama,Alexandra Becerra,Constantin G. Daniliuc,Rene S. Rojas Org. Biomol. Chem. 2015 13 6183
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Rodney A. Fernandes,Jothi L. Nallasivam Org. Biomol. Chem. 2012 10 7789
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Alexander W. Beebe,Emma F. Dohmeier,Gustavo Moura-Letts Chem. Commun. 2015 51 13511
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